molecular formula C10H13ClIN3 B1397765 6-Chloro-n-cyclopentyl-5-iodo-2-methylpyrimidin-4-amine CAS No. 917895-66-0

6-Chloro-n-cyclopentyl-5-iodo-2-methylpyrimidin-4-amine

Cat. No.: B1397765
CAS No.: 917895-66-0
M. Wt: 337.59 g/mol
InChI Key: BSLIRQAPDNSSAT-UHFFFAOYSA-N
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Description

6-Chloro-n-cyclopentyl-5-iodo-2-methylpyrimidin-4-amine is a chemical compound with the molecular formula C10H13ClIN3 and a molecular weight of 337.59 g/mol. This compound is known for its role as a selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) kinase pathway.

Preparation Methods

The synthesis of 6-Chloro-n-cyclopentyl-5-iodo-2-methylpyrimidin-4-amine involves several stepsSpecific reaction conditions and reagents used in the synthesis are proprietary and may vary depending on the desired purity and yield . Industrial production methods often involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

6-Chloro-n-cyclopentyl-5-iodo-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

    Coupling Reactions: The iodo group can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Chloro-n-cyclopentyl-5-iodo-2-methylpyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its inhibitory effects on the PDGFR kinase pathway, which is involved in cell growth and differentiation.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in diseases where PDGFR signaling is implicated, such as certain cancers.

    Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-n-cyclopentyl-5-iodo-2-methylpyrimidin-4-amine involves the inhibition of the PDGFR kinase pathway. This pathway plays a crucial role in cell growth, differentiation, and survival. By inhibiting PDGFR, the compound can disrupt these processes, leading to potential therapeutic effects in diseases characterized by abnormal PDGFR signaling .

Comparison with Similar Compounds

6-Chloro-n-cyclopentyl-5-iodo-2-methylpyrimidin-4-amine can be compared with other PDGFR inhibitors, such as imatinib and sunitinib. While all these compounds target the same pathway, this compound is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties . Similar compounds include:

    Imatinib: A well-known PDGFR inhibitor used in the treatment of chronic myeloid leukemia.

    Sunitinib: Another PDGFR inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

Properties

IUPAC Name

6-chloro-N-cyclopentyl-5-iodo-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClIN3/c1-6-13-9(11)8(12)10(14-6)15-7-4-2-3-5-7/h7H,2-5H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLIRQAPDNSSAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)I)NC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90731876
Record name 6-Chloro-N-cyclopentyl-5-iodo-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917895-66-0
Record name 6-Chloro-N-cyclopentyl-5-iodo-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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